2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(3,3-diethoxypropyl)-4(3H)-quinazolinone
Overview
Description
The compound “2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(3,3-diethoxypropyl)-4(3H)-quinazolinone” is a quinazolinone derivative . Quinazolinones are a class of fused heterocycles that are of considerable interest because of the diverse range of their biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C23H33N3O4S . The average mass is 447.591 Da and the monoisotopic mass is 447.219177 Da .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
A novel approach for synthesizing biologically significant bis-heterocyclic oxazepine-quinazolinone derivatives has been developed. This efficient and environmentally friendly method utilizes a one-pot, three-component reaction involving 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide, yielding compounds of high purity and excellent overall yields without the use of a catalyst (S. Shaabani, A. Shaabani, M. Kučeráková, M. Dušek, 2019). Furthermore, the synthesis and structure determination of alicycle-fused thiazolo- and thiazino[2,3-b]quinazolinones have been explored, showcasing the versatility of this compound class in creating structurally complex and diverse heterocyclic frameworks (I. Huber, Á. Szabó, F. Fülöp, G. Bernáth, P. Sohår, 1992).
Biological Activities and Potential Therapeutic Applications
A study on the synthesis and analgesic activity of certain quinazolinone derivatives, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, has revealed significant analgesic activities in vivo. These compounds showed analgesic activity in the range of 74.67 - 83.80%, highlighting their potential as pain management therapies (Osarumwense Peter Osarodion, 2023). Additionally, novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety have been synthesized, demonstrating strong antifungal and antibacterial activities, indicating their potential in agricultural applications and as leads for new antibacterial agents (Xianglong Wang, Pei Li, Zhining Li, Juanjuan Yin, M. He, Wei Xue, Zhiwei Chen, B. Song, 2013).
Chemical Diversity and Synthesis Optimization
The one-pot synthesis of quinazolinones from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation and phenyliodine diacetate mediated oxidative dehydrogenation has been highlighted as a method for creating a variety of 4(3H)-quinazolinones under mild reaction conditions. This synthesis route not only provides a new application of phenyliodine diacetate as an efficient dehydrogenative oxidant but also introduces the first synthesis of quinazolinones bearing an N-alkoxy substituent, showcasing the chemical versatility and adaptability of these compounds in synthetic chemistry (R. Cheng, Tianjian Guo, D. Zhang-Negrerie, Yunfei Du, K. Zhao, 2013).
Future Directions
Quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, the future research directions could involve exploring the biological activities of this compound and its potential applications in pharmaceutical chemistry.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3,3-diethoxypropyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c1-3-29-21(30-4-2)13-16-26-22(28)18-11-7-8-12-19(18)24-23(26)31-17-20(27)25-14-9-5-6-10-15-25/h7-8,11-12,21H,3-6,9-10,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQAGABXSKDSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCCC3)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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